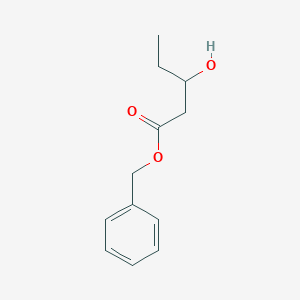
Benzyl 3-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxypentanoate is a chemical compound with the CAS Number: 2138559-81-4 . It has a molecular weight of 208.26 . It is in liquid form .
Molecular Structure Analysis
The Inchi Code for Benzyl 3-hydroxypentanoate is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 . This compound contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . Physical And Chemical Properties Analysis
Benzyl 3-hydroxypentanoate is a liquid at room temperature . It has a molecular weight of 208.26 . The compound’s Inchi Code is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 .
Scientific Research Applications
Chemical Synthesis
Benzyl 3-hydroxypentanoate is often used in chemical synthesis . Its unique structure makes it a valuable component in the synthesis of various complex molecules. It can act as a building block in the creation of larger, more complex chemical compounds .
Pharmaceutical Testing
Benzyl 3-hydroxypentanoate can be used for pharmaceutical testing . It can serve as a reference standard in the testing process, helping to ensure the accuracy and reliability of the results .
Biodegradable Plastics
Compounds similar to Benzyl 3-hydroxypentanoate, such as Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), have been studied for their potential use in the production of biodegradable plastics . These plastics have the advantage of being environmentally friendly, as they can degrade naturally over time .
Biocompatibility
Similar to PHBV, Benzyl 3-hydroxypentanoate could potentially be used in applications that require biocompatibility . This means it could be used in medical devices or implants that need to be compatible with living tissue .
Drug Delivery Systems
The biocompatibility and biodegradability of compounds like Benzyl 3-hydroxypentanoate make them promising candidates for use in drug delivery systems . These systems could potentially use Benzyl 3-hydroxypentanoate to deliver medication directly to specific areas of the body .
Tissue Engineering
In the field of tissue engineering, Benzyl 3-hydroxypentanoate could potentially be used to create scaffolds that support the growth of new cells . These scaffolds could then be used to repair or replace damaged tissue .
Safety and Hazards
Benzyl 3-hydroxypentanoate has several safety warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for Benzyl 3-hydroxypentanoate are not available, there is ongoing research into the oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant . This is a hot topic in organic synthesis and industrial chemistry, and could potentially involve compounds like Benzyl 3-hydroxypentanoate.
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .
Biochemical Pathways
Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .
Result of Action
Related compounds have been shown to exhibit cytotoxic and genotoxic potential .
properties
IUPAC Name |
benzyl 3-hydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUWJOVYCAKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxypentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

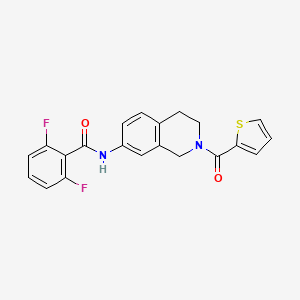

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

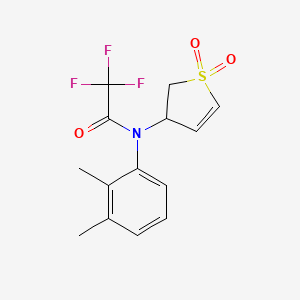
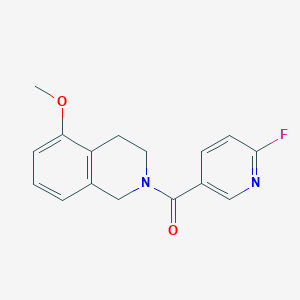
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
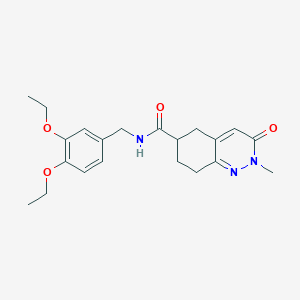
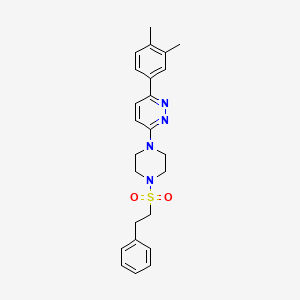
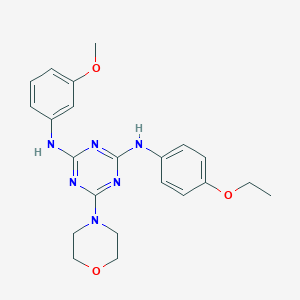
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)
![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)